6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14BrN It is a derivative of tetrahydroquinoline, featuring bromine and methyl substituents at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine and methyl groups on the quinoline ring can influence its binding affinity and specificity towards various biological receptors. This compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl groups present in 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline.
5,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.
6-Bromo-5,8-dimethylquinoline: Does not have the tetrahydro structure.
Uniqueness
This compound is unique due to the presence of both bromine and methyl groups on the tetrahydroquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKCCOQOESATKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NCCC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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